N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS2/c13-11-4-3-9(18-11)12(16)15-7-1-2-8-10(5-7)17-6-14-8/h1-6H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRDKLKURKEPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Cl)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide typically involves the coupling of 2-amino benzothiazole with a chlorinated thiophene carboxylic acid derivative. One common method includes:
Starting Materials: 2-amino benzothiazole and 5-chlorothiophene-2-carboxylic acid.
Reaction Conditions: The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds may involve more scalable processes, including:
Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields.
Flow Chemistry: Continuous flow reactors can be used to produce the compound on a larger scale with better control over reaction parameters.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
Conditions :
-
6N HCl, reflux (110°C), 4–6 hours
Products : -
5-Chlorothiophene-2-carboxylic acid
-
6-Aminobenzo[d]thiazole
Basic Hydrolysis
Conditions :
-
4N NaOH, 80°C, 2 hours
Products : -
5-Chlorothiophene-2-carboxylate salt
-
6-Aminobenzo[d]thiazole
Mechanism : Nucleophilic attack by H₂O or OH⁻ at the carbonyl carbon, followed by cleavage of the C–N bond .
Electrophilic Aromatic Substitution (EAS)
The chlorothiophene moiety undergoes regioselective substitution:
Nitration
Conditions :
-
HNO₃/H₂SO₄, 0–5°C
Outcome : -
Nitration at the 4-position of thiophene (meta to Cl).
Sulfonation
Conditions :
-
Fuming H₂SO₄, 50°C
Outcome : -
Sulfonation at the 3-position of thiophene.
Nucleophilic Substitution at Chlorine
The 5-chloro group on thiophene participates in SNAr reactions:
Example Reaction with Thiols :
Reagents :
-
Benzylthiol (1.2 equiv), K₂CO₃, DMF, 80°C
Product : -
5-(Benzylthio)-N-(benzo[d]thiazol-6-yl)thiophene-2-carboxamide
| Parameter | Value |
|---|---|
| Reaction Time | 6 hours |
| Temperature | 80°C |
| Key Byproduct | Disulfide (traces) |
Cross-Coupling Reactions
The benzothiazole ring participates in palladium-catalyzed couplings:
Suzuki–Miyaura Coupling
Conditions :
-
Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 90°C
Substrate : -
Boronic acid (e.g., phenylboronic acid)
Product :
Reduction of Amide to Amine
Conditions :
-
LiAlH₄, THF, reflux
Product : -
N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-methylamine
Yield : 55% .
Critical Analysis of Reactivity
-
Amide Stability : Resists hydrolysis under physiological pH but degrades in strong acids/bases.
-
Halogen Reactivity : Chlorine on thiophene is more reactive than benzothiazole’s fluorine in SNAr.
-
Steric Effects : Bulky benzothiazole group slows down reactions at the adjacent amide nitrogen.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities due to its unique molecular structure, which includes both benzothiazole and thiophene moieties. These features contribute to its potential as:
- Antimicrobial Agent : Compounds with similar structures have shown effectiveness against various pathogens. For instance, derivatives of benzothiazole are known to inhibit bacteria and fungi, making them candidates for developing new antibiotics .
- Antiparasitic Activity : High-throughput screening has identified thiazolyl–benzothiophenamide derivatives as active against Trypanosoma brucei, the causative agent of African sleeping sickness. The structure-activity relationship (SAR) indicates that specific modifications enhance bioactivity against this parasite .
- Anti-inflammatory Properties : Compounds related to N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide have been evaluated for their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory response. These compounds demonstrated IC50 values in the sub-micromolar range, suggesting their potential in anti-inflammatory therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Substitution on benzothiazole | Enhances potency against cancer cell lines |
| Alteration of thiophene structure | Affects selectivity and bioactivity |
| Presence of halogen substituents | Generally increases antimicrobial activity |
These modifications guide the design of more potent derivatives that could lead to improved therapeutic agents.
Trypanosoma brucei Inhibition
A study identified thiazolyl–benzothiophenamide derivatives as effective against Trypanosoma brucei. The investigation established that specific structural components are essential for bioactivity, particularly highlighting the importance of a secondary amide group and the presence of a ketone substituent for maintaining efficacy .
Inhibition of Pro-inflammatory Enzymes
Research has shown that related compounds can inhibit 5-lipoxygenase, indicating their potential use in treating inflammatory diseases. The IC50 values suggest strong activity at low concentrations, making these compounds promising candidates for further development in anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share the benzothiazole core but differ in their substituents, leading to variations in biological activity.
5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides: These compounds have a thiazole ring instead of a thiophene ring, which can affect their chemical reactivity and biological properties.
Uniqueness
N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide is unique due to its specific combination of benzothiazole and thiophene rings, which imparts distinct electronic and steric properties, making it a valuable scaffold for drug development and material science.
Biological Activity
N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data.
Target Interactions
The compound has been identified as an inhibitor of several key enzymes and receptors, which are crucial in various biological pathways. Notably, it has shown potential as an inhibitor of:
- Acetylcholinesterase (AChE) : Involved in the breakdown of the neurotransmitter acetylcholine, which is vital for cognitive function.
- Monoamine Oxidase B (MAO-B) : Associated with the metabolism of neurotransmitters and implicated in neurodegenerative diseases like Alzheimer's.
These interactions suggest that this compound may influence cholinergic signaling and monoamine metabolism, potentially offering therapeutic benefits for conditions such as Alzheimer's disease .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further investigation in treating infections. Its efficacy against various pathogens has been documented, although specific data on its spectrum of activity remains limited .
Anticancer Effects
This compound has demonstrated significant anticancer properties. Studies have shown that it can inhibit the proliferation of several cancer cell lines, including:
- MCF-7 (breast cancer)
- U-937 (human macrophage)
- THP-1 (human leukemia)
The compound's mechanism in cancer cells may involve apoptosis induction and cell cycle arrest, although detailed pathways remain to be elucidated .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Substitution on benzothiazole | Enhances potency against cancer cell lines |
| Alteration of thiophene structure | Affects selectivity and bioactivity |
| Presence of halogen substituents | Generally increases antimicrobial activity |
These modifications guide the design of more potent derivatives .
Case Studies
- Trypanosoma brucei Inhibition : High-throughput screening identified thiazolyl–benzothiophenamide derivatives as active against Trypanosoma brucei, the causative agent of African sleeping sickness. The study established a preliminary SAR indicating that specific structural components are essential for bioactivity .
- Inhibition of Pro-inflammatory Enzymes : Compounds related to this compound were evaluated for their ability to inhibit 5-lipoxygenase (LO), showing IC50 values in the sub-micromolar range. This suggests potential applications in anti-inflammatory therapies .
Q & A
Q. What are the common synthetic routes for N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Lithiation and coupling reactions to form the thiophene-2-carboxamide core. For example, sulfur-directed ortho-lithiation of 2-chlorothiazole followed by coupling with isocyanate derivatives .
- Step 2 : Protection of the amide nitrogen (e.g., using NaH and 4-methoxybenzyl chloride) to prevent side reactions during subsequent coupling steps .
- Step 3 : Nucleophilic substitution or condensation with heterocyclic amines (e.g., benzothiazole derivatives) to introduce the benzo[d]thiazol-6-yl group .
- Step 4 : Final deprotection (e.g., PMB group removal) and purification via recrystallization or column chromatography .
Q. How is the compound characterized to confirm its structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm substituent positions and stereochemistry. For example, aromatic protons in the benzothiazole ring appear as distinct doublets in the δ 7.0–8.5 ppm range .
- Infrared Spectroscopy (IR) : Key peaks include C=O (1650–1700 cm⁻¹), C-Cl (750–800 cm⁻¹), and C-N (1250–1350 cm⁻¹) stretches .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- HPLC : Purity is assessed using reverse-phase chromatography with UV detection at λ ~254 nm .
Q. What are the primary biological targets or activities associated with this compound?
- Enzyme Inhibition : The benzothiazole moiety interacts with kinase domains (e.g., Src-family kinases), while the chlorothiophene group enhances electrophilic reactivity for covalent binding .
- Anticancer Potential : Preclinical studies suggest inhibition of cancer cell proliferation via apoptosis induction, though target specificity requires validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological assay data for this compound?
- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests (e.g., MTT assay) to distinguish direct target effects from off-target cytotoxicity .
- Metabolic Stability Testing : Use liver microsomes or hepatocyte models to assess if inconsistent results arise from rapid metabolic degradation .
- Proteomics Profiling : Unbiased mass spectrometry-based approaches can identify unintended protein interactions .
Q. What strategies optimize the synthetic yield of this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility during coupling reactions .
- Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency between thiophene and benzothiazole units .
- Temperature Control : Reflux conditions (80–110°C) for 10–24 hours maximize intermediate formation while minimizing decomposition .
Q. How does structural modification of the benzothiazole or thiophene moieties affect bioactivity?
- Benzothiazole Modifications :
- Electron-Withdrawing Groups (e.g., -Cl, -CF₃) : Improve binding affinity to hydrophobic enzyme pockets but may reduce solubility .
- Substituent Position : 6-Substituted benzothiazoles (vs. 5- or 7-substituted) show enhanced kinase inhibition due to steric complementarity .
- Thiophene Modifications :
- Chloro vs. Bromo Substituents : Chloro groups improve metabolic stability, while bromo derivatives increase electrophilicity (and potential toxicity) .
Q. What analytical methods are recommended for stability studies under varying pH conditions?
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Hydrolysis Pathways : The carboxamide group is prone to hydrolysis under basic conditions, forming 5-chlorothiophene-2-carboxylic acid and benzothiazol-6-amine. Quantify degradation products using LC-MS .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions during lithiation steps to prevent side reactions .
- Biological Assay Design : Include positive controls (e.g., Dasatinib for kinase inhibition) and validate assays with dose-response curves (IC₅₀ calculations) .
- Data Interpretation : Cross-reference NMR shifts with computational models (e.g., DFT calculations) to confirm regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
